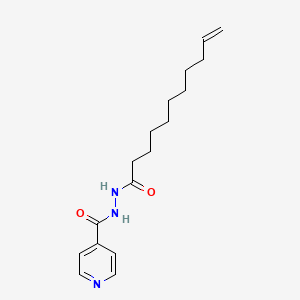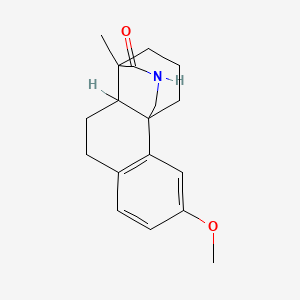
3H-4,10b-Propanobenz(h)isoquinolin-3-one, 1,2,4,4a,5,6-hexahydro-9-methoxy-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-4,10b-Propanobenz(h)isoquinolin-3-one, 1,2,4,4a,5,6-hexahydro-9-methoxy-4-methyl- is a complex organic compound with a unique structure that includes a fused ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-4,10b-Propanobenz(h)isoquinolin-3-one, 1,2,4,4a,5,6-hexahydro-9-methoxy-4-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2(1H)-one with hydroxylamine or hydroxylamine hydrochloride in ethylene glycol can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
3H-4,10b-Propanobenz(h)isoquinolin-3-one, 1,2,4,4a,5,6-hexahydro-9-methoxy-4-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce fully saturated compounds .
Applications De Recherche Scientifique
3H-4,10b-Propanobenz(h)isoquinolin-3-one, 1,2,4,4a,5,6-hexahydro-9-methoxy-4-methyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 3H-4,10b-Propanobenz(h)isoquinolin-3-one, 1,2,4,4a,5,6-hexahydro-9-methoxy-4-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other isoquinoline derivatives and quinazolinone derivatives, such as:
- 3-Phenylquinazoline-2,4(1H,3H)-dithione
- 3-Phenyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one
Uniqueness
What sets 3H-4,10b-Propanobenz(h)isoquinolin-3-one, 1,2,4,4a,5,6-hexahydro-9-methoxy-4-methyl- apart is its unique fused ring system and specific functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
59057-10-2 |
|---|---|
Formule moléculaire |
C18H23NO2 |
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
4-methoxy-11-methyl-13-azatetracyclo[9.3.3.01,10.02,7]heptadeca-2(7),3,5-trien-12-one |
InChI |
InChI=1S/C18H23NO2/c1-17-8-3-9-18(11-19-16(17)20)14-10-13(21-2)6-4-12(14)5-7-15(17)18/h4,6,10,15H,3,5,7-9,11H2,1-2H3,(H,19,20) |
Clé InChI |
DDCLVTIOFPHMOP-UHFFFAOYSA-N |
SMILES canonique |
CC12CCCC3(C1CCC4=C3C=C(C=C4)OC)CNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


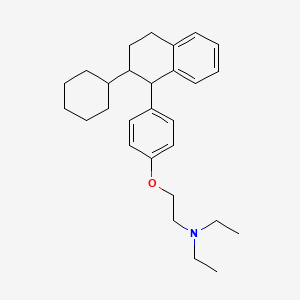
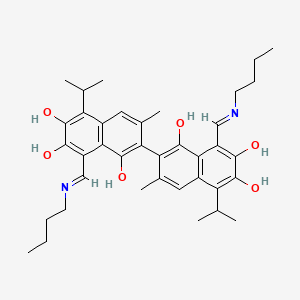
![Cyclohexanol, 2-methoxy-4-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B12804256.png)


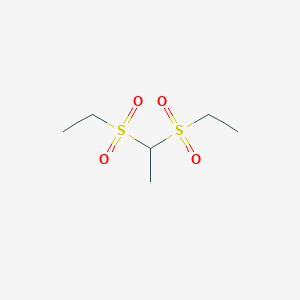
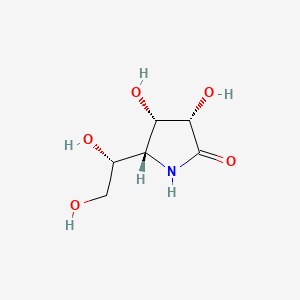
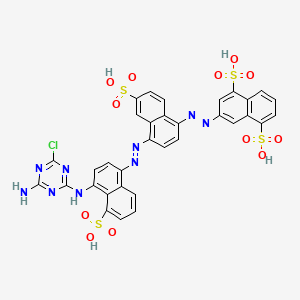
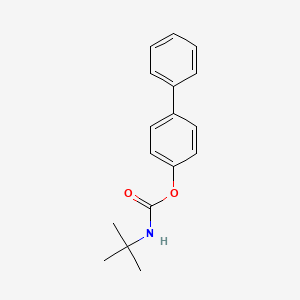

![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804301.png)
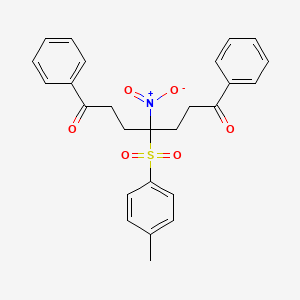
![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804320.png)
